5-Bromo-3,4-diaminophenylsulphur pentafluoride
Overview
Description
5-Bromo-3,4-diaminophenylsulphur pentafluoride is a chemical compound with the molecular formula C6H6BrF5N2S and a molecular weight of 313.09 g/mol . It is also known by its IUPAC name, 3-bromo-5-(pentafluoro-lambda~6~-sulfanyl)-1,2-benzenediamine . This compound is characterized by the presence of bromine, fluorine, and sulfur atoms, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
The synthesis of 5-Bromo-3,4-diaminophenylsulphur pentafluoride involves several steps. One common method includes the bromination of 3,4-diaminophenylsulphur pentafluoride using bromine or a bromine-containing reagent under controlled conditions . The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-Bromo-3,4-diaminophenylsulphur pentafluoride undergoes various chemical reactions, including:
Scientific Research Applications
5-Bromo-3,4-diaminophenylsulphur pentafluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-3,4-diaminophenylsulphur pentafluoride involves its interaction with molecular targets such as enzymes and receptors . The bromine and fluorine atoms in the compound can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the sulfur atom can participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
5-Bromo-3,4-diaminophenylsulphur pentafluoride can be compared with other similar compounds, such as:
3-Bromo-5-(pentafluorothio)benzene-1,2-diamine: This compound has a similar structure but differs in the position of the bromine and fluorine atoms.
3-Bromo-5-(pentafluorosulphanyl)benzene-1,2-diamine: Another structurally related compound with variations in the sulfur and fluorine atoms.
The uniqueness of this compound lies in its specific arrangement of bromine, fluorine, and sulfur atoms, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-bromo-5-(pentafluoro-λ6-sulfanyl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF5N2S/c7-4-1-3(2-5(13)6(4)14)15(8,9,10,11)12/h1-2H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZBFYUBQXIWJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)Br)S(F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF5N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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